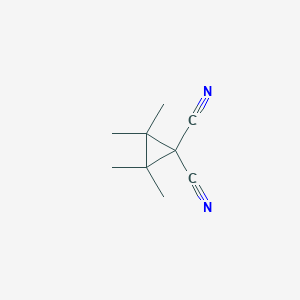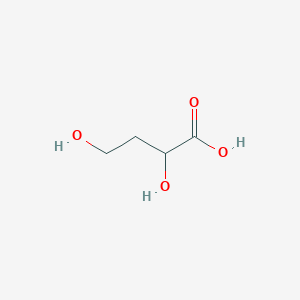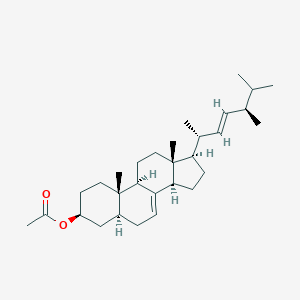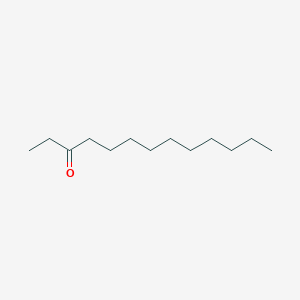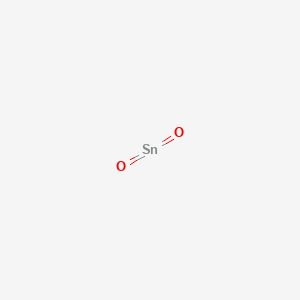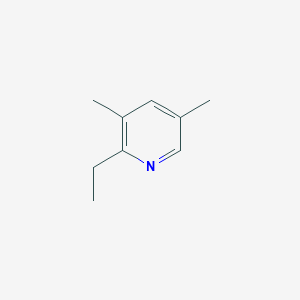
Difluoromalonic acid
Vue d'ensemble
Description
Difluoromalonic acid is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a fluorinated derivative of malonic acid and has two fluorine atoms attached to its carbon atoms. The compound is highly reactive and has been used in various scientific research applications.
Applications De Recherche Scientifique
Inhibition of Oxidation in Bacteria : Difluoromalonic acid and its di-amide have been found to inhibit the oxidation of several organic acids by Pseudomonas aeruginosa, a strain of bacteria. This finding suggests potential applications in controlling bacterial metabolic processes (Bernheim, 1963).
Fuel Cell Technology : Research on perfluorosulfonic acid membranes, which are related to this compound, highlights their utility in proton-exchange membrane fuel cells. These membranes serve as the proton transport medium and separator, indicating the importance of such compounds in energy technologies (Eisman, 1990).
Selective Difluoromethylation : The selective introduction of fluorine atoms and fluorinated moieties into organic molecules, which is relevant to life science and materials science applications, is an area where compounds like this compound play a crucial role. The addition of difluoromethyl and monofluoromethyl groups to molecules can significantly alter their properties, beneficial for pharmaceuticals and agrochemicals (Hu, Zhang, & Wang, 2009).
Chemical Synthesis : this compound reacts with phosphorus oxychloride to yield difluoromalonyl chloride. Such chemical reactions demonstrate the versatility of this compound in synthetic chemistry, potentially useful for creating various chemical compounds (Fear, Thrower, & Veitch, 2007).
N-Substituted Diamides Synthesis : The synthesis of new N-substituted diamides of difluoromalonic and tetrafluorosuccinic acids represents another application in chemical synthesis, further highlighting the compound's role in producing novel chemical entities (Fokin et al., 1989).
Propriétés
IUPAC Name |
2,2-difluoropropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F2O4/c4-3(5,1(6)7)2(8)9/h(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHVFFFGWFBSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)O)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435930 | |
| Record name | Difluoromalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1514-85-8 | |
| Record name | 2,2-Difluoropropanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluoromalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | difluoropropanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of Difluoromalonic acid in material science?
A1: this compound dialkyl esters show promise as solvents in electrolytes for lithium-ion batteries []. This application stems from the unique properties of the compound and its derivatives, making them suitable for enhancing battery performance.
Q2: How does this compound impact biological systems?
A2: Research indicates that this compound and its di-amide derivative can inhibit the oxidation of several organic acids by the bacterium Pseudomonas aeruginosa []. Interestingly, this inhibitory effect wasn't observed in sonicated cell extracts, suggesting the compound might target specific metabolic pathways or enzyme systems within the bacteria [].
Q3: What are the common synthetic routes for producing this compound?
A3: Several methods exist for synthesizing this compound. One approach involves the electrochemical fluorination of malonic acid esters, leading to the formation of this compound in reasonable yields []. Additionally, alkaline oxidative degradation of 3H-heptafluoroadipic acid or a mixture of polyfluorocyclohexenes can also yield this compound []. These reactions often result in a mixture of perfluorodibasic acids, requiring subsequent separation techniques to isolate this compound [].
Q4: What is known about the reactivity of this compound?
A4: this compound can be further derivatized by reacting it with phosphorus oxychloride, yielding Difluoromalonyl chloride []. This reaction highlights the versatility of this compound as a building block for synthesizing other fluorinated organic compounds.
Q5: Are there any structural studies available for this compound?
A5: While the provided abstracts don't delve into specific details, research exists on the crystal and molecular structure of this compound []. This type of information is crucial for understanding the compound's physical and chemical properties, reactivity, and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



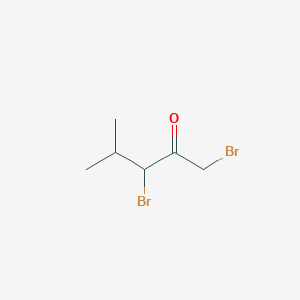
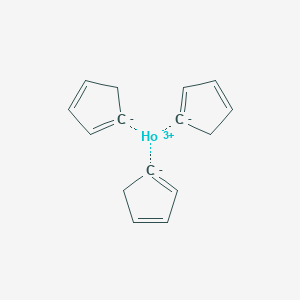
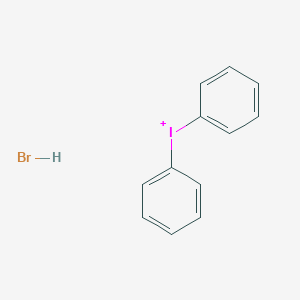
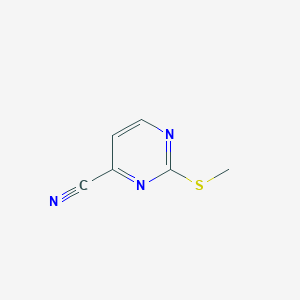
![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)
